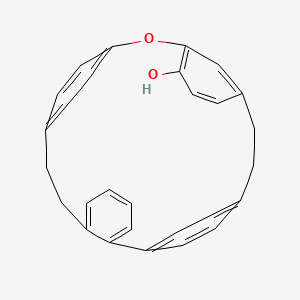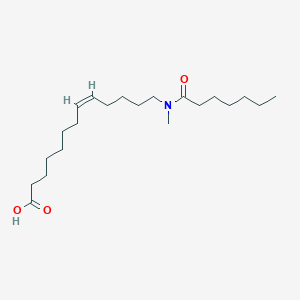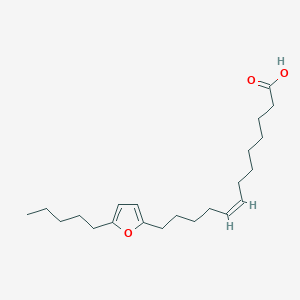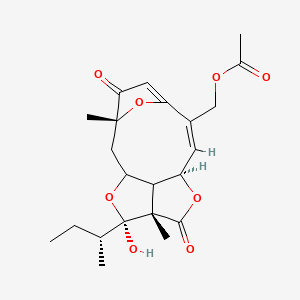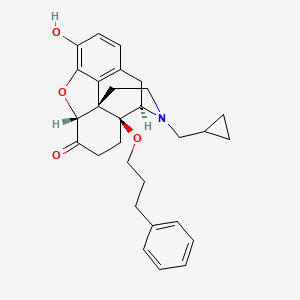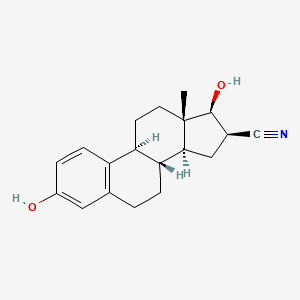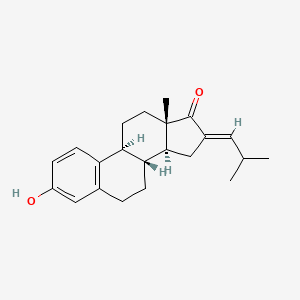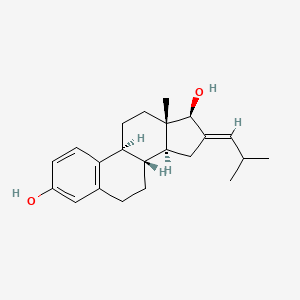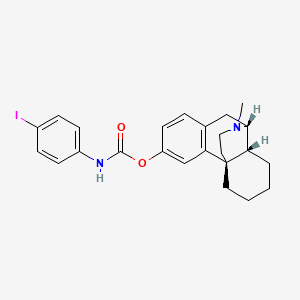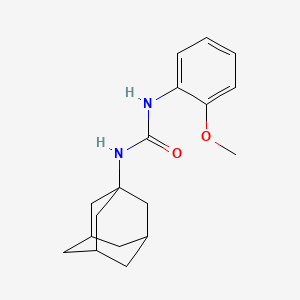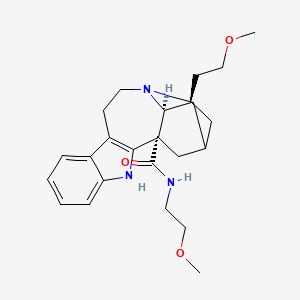
18-Methoxycoronaridinate 2-methoxyethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Methoxycoronaridinate 2-Methoxyethylamide is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne. This compound has shown significant potential in reducing self-administration of addictive substances such as morphine and methamphetamine in animal studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridinate 2-Methoxyethylamide involves several steps, starting from ibogaine. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the ibogaine structure.
Amidation: Formation of the amide bond with 2-methoxyethylamine.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques such as:
Refluxing: To facilitate the reaction.
Purification: Using chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 18-Methoxycoronaridinate 2-Methoxyethylamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
18-Methoxycoronaridinate 2-Methoxyethylamide has several scientific research applications:
Chemistry: Used as a probe to study nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for addiction treatment.
Industry: May be used in the development of new pharmacological agents.
Wirkmechanismus
The compound primarily acts as a selective α3β4 nicotinic acetylcholine antagonist. It also exhibits NMDA antagonist properties and has a weaker effect on opioid receptors, except for the kappa opioid receptor, where it shows slightly higher affinity. These interactions help reduce the self-administration of addictive substances .
Similar Compounds:
18-Methoxycoronaridine: The parent compound with similar anti-addictive properties.
18-Methylaminocoronaridine: Another derivative with similar efficacy but different potency.
Ibogaine: The natural alkaloid from which these derivatives are synthesized.
Uniqueness: 18-Methoxycoronaridinate 2-Methoxyethylamide is unique due to its higher potency by weight compared to 18-Methoxycoronaridine and its selective action on specific nicotinic acetylcholine receptors .
Eigenschaften
Molekularformel |
C24H33N3O3 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(1S,17R,18S)-N,17-bis(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide |
InChI |
InChI=1S/C24H33N3O3/c1-29-11-8-17-13-16-14-24(23(28)25-9-12-30-2)21-19(7-10-27(15-16)22(17)24)18-5-3-4-6-20(18)26-21/h3-6,16-17,22,26H,7-15H2,1-2H3,(H,25,28)/t16?,17-,22-,24+/m0/s1 |
InChI-Schlüssel |
OLGJSZRDLAADNK-SAJNPJMVSA-N |
Isomerische SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Kanonische SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



